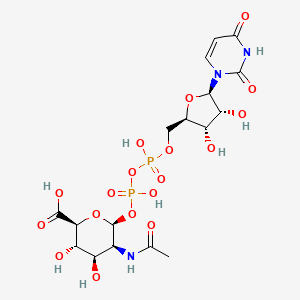
threo-3-methyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
threo-3-methyl-L-aspartic acid: is an organic compound belonging to the class of l-alpha-amino acids. It is a derivative of aspartic acid with a 3-methyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: threo-3-methyl-L-aspartic acid can be synthesized through several methods. One common approach involves the use of threonine aldolases, which catalyze the formation of carbon-carbon bonds, enabling the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . Another method involves the preparation of ®-β-Hydroxyisobutyric acid from threo-3-methyl-L-aspartate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of biocatalysis and enzymatic reactions, such as those involving threonine aldolases, is a promising approach for large-scale production due to their high stereoselectivity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: threo-3-methyl-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes .
Scientific Research Applications
threo-3-methyl-L-aspartic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of threo-3-methyl-L-aspartic acid involves its role as a substrate for specific enzymes. For example, it is metabolized by methylaspartate ammonia-lyase, which catalyzes the formation of an alpha,beta-unsaturated bond by the reversible anti elimination of ammonia . This reaction is part of the methylaspartate cycle, which is crucial for the carbon metabolism of certain microorganisms .
Comparison with Similar Compounds
L-threo-3-Methylaspartate: An unusual amino acid formed by glutamate mutase and metabolized by methylaspartate ammonia-lyase.
2S,3S-3-methylaspartic acid: Another derivative of aspartic acid with similar properties.
Uniqueness: threo-3-methyl-L-aspartic acid is unique due to its specific stereochemistry and its role in the methylaspartate cycle. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
6061-13-8 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |
InChI Key |
LXRUAYBIUSUULX-HRFVKAFMSA-N |
SMILES |
CC(C(C(=O)O)N)C(=O)O |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC(C(C(=O)O)N)C(=O)O |
Key on ui other cas no. |
6061-13-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S,5S,8S,9R,14R,15R,17R,21S,24R,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1209178.png)



![6-(3,4-Dimethoxyphenyl)-4-methoxy-1,3-dimethyl-8-cyclohepta[c]furanone](/img/structure/B1209183.png)


![1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1209187.png)

